4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is a chemical compound with the CAS Number: 84762-69-6. It has a molecular weight of 214.65 and its IUPAC name is 4-chloro-6-(4-morpholinyl)-5-pyrimidinylamine12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine from the web search results.Molecular Structure Analysis
The molecular formula of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is C8H11ClN4O. The InChI Code is 1S/C8H11ClN4O/c9-7-6(10)8(12-5-11-7)13-1-3-14-4-2-13/h5H,1-4,10H212.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine from the web search results.Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is 214.6512. However, I couldn’t find more detailed physical and chemical properties from the web search results.Scientific Research Applications
Synthesis and Biological Activities
- 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine derivatives demonstrate antibacterial, antifungal, and antitubercular activities. For instance, compounds derived from this chemical structure were screened and found effective against various microbial strains (Patel, Desai, Desai, & Chikhalia, 2003).
- This compound plays a crucial role in the synthesis of inhibitors for tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer research and inflammatory diseases (Lei, Wang, Xiong, & Lan, 2017).
Applications in Imaging and Disease Research
- In Parkinson's disease research, derivatives of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine, such as HG-10-102-01, have been used in the synthesis of potential PET imaging agents, aiding in the visualization of the LRRK2 enzyme (Wang, Gao, Xu, & Zheng, 2017).
Pharmacophoric Applications
- The structure has been identified as a key component in the development of inhibitors for the PI3K-AKT-mTOR pathway, a significant target in cancer therapy. Its ability to form hydrogen bonds and adopt a co-planar conformation makes it a valuable pharmacophore (Hobbs et al., 2019).
Antimicrobial and Antitubercular Activities
- Several studies have synthesized new compounds based on 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine that exhibit significant antimicrobial and antitubercular activities. These findings suggest potential use in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Structural Analysis and Framework Development
- The compound has been studied for its electronic polarization and hydrogen-bonded sheet structures. Such studies provide insights into its geometric and electronic properties, which are essential for drug development and material science (Orozco et al., 2008).
Safety And Hazards
The safety information available indicates that 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is an irritant1.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine from the web search results.
Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to scientific literature and databases. If you are planning to handle this chemical, please ensure to follow appropriate safety measures and guidelines.
properties
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c9-7-6(10)8(12-5-11-7)13-1-3-14-4-2-13/h5H,1-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIARJNCNNZORY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360131 |
Source
|
Record name | 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |
CAS RN |
84762-69-6 |
Source
|
Record name | 4-Chloro-6-(4-morpholinyl)-5-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84762-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.